Product packaging for OSu-PEG4-VC-PAB-Duocarmycin SA(Cat. No.:)

OSu-PEG4-VC-PAB-Duocarmycin SA

Cat. No.: B11931675
M. Wt: 1406.9 g/mol
InChI Key: KRFBSVZUEUHAJD-KUBQTDEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valine-Citrulline (VC) Dipeptide: Enzymatic Cleavage Mechanism

The valine-citrulline (VC) dipeptide is a protease-sensitive motif widely used in ADC linkers. Its design capitalizes on the unique enzymatic environment within tumor cells.

The primary mechanism for the release of the payload from a VC-based linker involves enzymatic cleavage by Cathepsin B. biochempeg.comresearchgate.netbroadpharm.com This process is designed to occur predominantly within the lysosomes of cancer cells, which often have elevated levels of lysosomal proteases like Cathepsin B. biochempeg.comnih.govsnmjournals.org After an ADC is internalized by a target cancer cell, it is trafficked to the lysosome. Inside this acidic organelle, Cathepsin B recognizes the VC dipeptide and hydrolyzes the amide bond between the citrulline and the p-aminobenzylcarbamate (PAB) group. researchgate.net This cleavage is the initiating step that triggers the subsequent release of the active drug. acs.org While Cathepsin B was initially considered the main enzyme responsible, further studies have shown that other cathepsins, such as S, L, and F, can also be involved in this process. nih.gov

p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer

The p-aminobenzylcarbamate (PAB) component serves as a self-immolative spacer, a chemical unit that spontaneously decomposes following the initial enzymatic cleavage event.

Once Cathepsin B cleaves the VC dipeptide, an aromatic amine is unmasked on the PAB unit. This triggers a rapid, spontaneous electronic cascade reaction. otago.ac.nzmdpi.com The mechanism involves a 1,6-elimination reaction, which is thermodynamically favorable. otago.ac.nzresearchgate.net This process is termed "self-immolative" because it proceeds without the need for further enzymatic activity. otago.ac.nzacs.org The fragmentation of the PAB spacer ultimately leads to the liberation of the attached cytotoxic payload. mdpi.com

Polyethylene (B3416737) Glycol (PEG) Spacer: PEG4 Properties and Impact on Conjugate Characteristics

The OSu-PEG4-VC-PAB-Duocarmycin SA conjugate incorporates a polyethylene glycol (PEG) spacer, specifically one with four repeating ethylene (B1197577) glycol units (PEG4).

The presence of the PEG spacer can significantly enhance the pharmacokinetic profile of the ADC, leading to a longer circulation time and reduced clearance by the reticuloendothelial system. koreascience.kr This improved stability and solubility can also allow for a higher number of drug molecules to be attached to each antibody (a higher drug-to-antibody ratio, or DAR) without compromising the physical stability of the conjugate. acs.orgrsc.org Ultimately, the incorporation of a PEG spacer can lead to a more effective and better-tolerated ADC by improving its in vivo performance and biodistribution. koreascience.krresearchgate.net

Compound Information Table

Compound NameRole/ComponentKey Feature
Valine-Citrulline (VC) Cleavable DipeptideSubstrate for Cathepsin B, enabling enzymatic cleavage inside lysosomes. biochempeg.comresearchgate.net
p-Aminobenzylcarbamate (PAB) Self-Immolative SpacerUndergoes 1,6-elimination post-cleavage to release the payload tracelessly. otago.ac.nzmdpi.com
Polyethylene Glycol (PEG4) Hydrophilic SpacerIncreases solubility, reduces aggregation, and improves pharmacokinetics. koreascience.krchempep.comconju-probe.com
Duocarmycin SA Cytotoxic PayloadA potent DNA alkylating agent.
OSu (N-Hydroxysuccinimide ester) Reactive GroupFacilitates the covalent conjugation of the linker-drug to the antibody.

Linker Cleavage and Payload Release Mechanism

StepLocationEventConsequence
1. Internalization Cell Surface -> EndosomeThe ADC binds to a target antigen and is internalized by the cell.The ADC is trafficked towards the lysosome.
2. Enzymatic Cleavage LysosomeCathepsin B cleaves the bond between Citrulline and the PAB spacer. researchgate.netThe self-immolative cascade of the PAB spacer is initiated.
3. Self-Immolation LysosomeThe PAB spacer undergoes a rapid 1,6-elimination reaction. otago.ac.nzresearchgate.netThe active Duocarmycin SA payload is released from the linker.
4. Cytotoxic Action NucleusDuocarmycin SA alkylates DNA.Leads to cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H84ClN11O22 B11931675 OSu-PEG4-VC-PAB-Duocarmycin SA

Properties

Molecular Formula

C65H84ClN11O22

Molecular Weight

1406.9 g/mol

IUPAC Name

methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C65H84ClN11O22/c1-37(2)54(73-49(78)17-22-93-24-26-95-28-29-96-27-25-94-23-18-52(81)99-77-50(79)15-16-51(77)80)60(83)72-43(10-9-19-68-63(67)86)59(82)69-41-13-11-38(12-14-41)36-97-64(87)74(3)20-21-75(4)65(88)98-47-33-46-53(42-32-45(62(85)92-8)71-56(42)47)40(34-66)35-76(46)61(84)44-30-39-31-48(89-5)57(90-6)58(91-7)55(39)70-44/h11-14,30-33,37,40,43,54,70-71H,9-10,15-29,34-36H2,1-8H3,(H,69,82)(H,72,83)(H,73,78)(H3,67,68,86)/t40-,43+,54+/m1/s1

InChI Key

KRFBSVZUEUHAJD-KUBQTDEFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O

Origin of Product

United States

Duocarmycin Sa: Mechanism of Action and Preclinical Biological Efficacy

Molecular Mechanism of DNA Interaction and Alkylation

Duocarmycin SA belongs to a class of antitumor antibiotics first isolated from Streptomyces bacteria. mdpi.comnih.gov These natural products are distinguished by their exceptional cytotoxic potency, which stems from a unique mechanism of DNA alkylation. mdpi.comnih.gov The structure of Duocarmycin SA consists of a DNA-binding unit that provides specificity, a linking amide that orients the molecule correctly within the DNA helix, and a crucial alkylating unit responsible for its cytotoxic effect. nih.govmdpi.com

Minor Groove Binding and Adenine (B156593) N3 Alkylation

The cytotoxic journey of Duocarmycin SA begins with its selective binding to the minor groove of duplex DNA. mdpi.comwikipedia.orgresearchgate.net Unlike many other alkylating agents that target guanine (B1146940), Duocarmycin SA specifically targets adenine bases. nih.govmdpi.comresearchgate.net The molecule's shape and chemical properties allow it to fit snugly within the narrow confines of the DNA minor groove, particularly in adenine-thymine (AT) rich regions. mdpi.compnas.org Once positioned, it irreversibly alkylates the N3 position of an adenine nucleobase, forming a strong covalent bond. mdpi.comwikipedia.orgresearchgate.net This alkylation event is the cornerstone of its mechanism of action. nih.gov

Cyclopropane (B1198618) Ring Reactivity and Activation

The key to Duocarmycin SA's alkylating ability lies in its spirocyclopropylhexadienone moiety, a unique and highly reactive structure. nih.govaacrjournals.org In its free state, the compound is relatively stable. mdpi.com However, the binding event within the DNA minor groove induces a conformational change in the Duocarmycin SA molecule. acs.orgnih.gov This "binding-induced activation" disrupts the vinylogous amide conjugation that normally stabilizes the molecule, thereby activating the electrophilic cyclopropane ring for a nucleophilic attack from the DNA. acs.orgnih.gov This process, described as shape-dependent catalysis, ensures that the alkylation reaction is highly efficient only when the drug is correctly bound to its DNA target. nih.gov The alkylation proceeds via a nucleophilic attack from the adenine base on the least substituted carbon of the cyclopropane ring, leading to its opening and the formation of the covalent adduct. nih.govnih.gov

Consequence of DNA Adduct Formation: Disruption of DNA Architecture and Cellular Processes

The formation of the Duocarmycin SA-DNA adduct has catastrophic consequences for the cell. This irreversible covalent bond fundamentally disrupts the normal architecture of the DNA double helix. nih.govwikipedia.orgresearchgate.net The presence of the bulky adduct causes abnormal base pairing, bending or unwinding of the helix, and can lead to DNA strand breakage. mdpi.comnih.gov This structural distortion interferes with essential cellular machinery that relies on the DNA template. nih.gov

Key cellular processes such as DNA replication and transcription are inhibited, which is particularly detrimental to rapidly dividing cancer cells. nih.govresearchgate.net The damage triggers cellular stress responses, including the induction of DNA double-strand breaks (DSBs). mdpi.com In response to these breaks, the cell activates DNA repair pathways and phosphorylates the histone variant H2A.X, a marker of DNA damage. mdpi.com If the damage is too extensive to be repaired, the cell is driven into cell cycle arrest and, ultimately, programmed cell death (apoptosis). mdpi.comnih.gov

Sequence Selectivity of Duocarmycin SA DNA Alkylation

The DNA alkylation by Duocarmycin SA is not random but highly sequence-selective. mdpi.comnih.govnih.gov The compound demonstrates a strong preference for AT-rich regions of the DNA minor groove. mdpi.comresearchgate.net Detailed studies have revealed a high selectivity for adenine residues that are preceded by two 5'-A or -T bases. mdpi.com The most pronounced affinity is for the 5'-AAA nucleotide sequence. mdpi.com This sequence specificity is primarily dictated by the DNA-binding portion of the molecule, which recognizes the specific shape and electronic environment of these sequences. ucl.ac.uk Interestingly, this inherent selectivity can be modulated; the presence of another minor groove binding agent, distamycin A, can shift the alkylation preference of duocarmycins toward G+C-rich sequences. pnas.org

Preclinical Efficacy of Duocarmycin SA Analogues

The remarkable potency of Duocarmycin SA has been demonstrated in numerous preclinical studies, establishing its efficacy at picomolar concentrations across a wide array of cancer cell lines. mdpi.comnih.gov

In Vitro Cytotoxicity Profiles in Cancer Cell Lines

Duocarmycin SA and its analogues have shown exceptional growth-inhibitory activity against various human cancer cell lines. mdpi.commdpi.com Its potency is often measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit the growth of 50% of the cells. For Duocarmycin SA, these values are consistently in the picomolar to low nanomolar range, highlighting it as one of the most potent cytotoxic agents discovered. mdpi.comresearchgate.net The cytotoxicity is observed in both hematological malignancies and solid tumors. mdpi.comnih.gov For instance, in acute myeloid leukemia (AML) cell lines, Duocarmycin SA showed IC₅₀ values of 11.12 pM in Molm-14 cells and 112.7 pM in HL-60 cells. mdpi.com In glioblastoma cell lines like U-138 MG, the IC₅₀ has been reported to be as low as 1.8 pM to 0.4 nM. medchemexpress.com The compound's effectiveness extends to cell lines derived from lung, ovarian, and cervical cancers, as well as melanoma. nih.govaacrjournals.org

Cell LineCancer TypeCompoundIC₅₀ ValueCitation
L1210Mouse Lymphocytic LeukemiaDuocarmycin SA10 pM researchgate.net
Molm-14Acute Myeloid LeukemiaDuocarmycin SA11.12 pM mdpi.com
HL-60Acute Myeloid LeukemiaDuocarmycin SA112.7 pM mdpi.com
HeLa S₃Human Uterine Cervix CarcinomaDuocarmycin SA0.69 pM (0.00069 nM) nih.gov
U-138 MGGlioblastomaDuocarmycin SA1.8 pM - 0.4 nM medchemexpress.com
Various Cancer Cell LinesVariousPCMC1D3-Duocarmycin SA (ADC)1.5 - 15.3 nM nih.gov
PA-1Ovarian CancerMGC018 (Duocarmycin-based ADC)0.033 nM aacrjournals.org
Calu-6Lung CancerMGC018 (Duocarmycin-based ADC)0.081 nM aacrjournals.org
A375MelanomaMGC018 (Duocarmycin-based ADC)0.141 nM aacrjournals.org

Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

Duocarmycin SA (DSA) is a highly potent cytotoxic agent that primarily exerts its effects by inducing catastrophic DNA damage, leading to distinct cellular responses that culminate in cell death. nih.govnih.gov The core mechanism involves the sequence-selective alkylation of DNA, which triggers a cascade of events including cell cycle arrest and apoptosis. nih.govcreative-biolabs.commdpi.comadcreview.com

Upon entering the cell, Duocarmycin SA binds to the minor groove of DNA and irreversibly alkylates the N3 position of adenine. researchgate.netcreative-biolabs.comwikipedia.org This action creates covalent adducts that distort the DNA helix, disrupting its architecture and interfering with essential cellular processes like DNA replication and transcription. nih.govresearchgate.netadcreview.com The resulting DNA damage, particularly in the form of DNA double-strand breaks (DSBs), activates cellular damage-response pathways. nih.gov

If the DNA damage is too severe for cellular repair mechanisms to handle, the cell initiates programmed cell death, or apoptosis. nih.govcreative-biolabs.com Multiple studies have demonstrated that DSA is a potent inducer of apoptosis in a dose-dependent manner. nih.govresearchgate.net For instance, in acute myeloid leukemia (AML) cell lines, picomolar concentrations of DSA were sufficient to trigger significant apoptotic responses. researchgate.net In glioblastoma multiforme (GBM) cells, Duocarmycin SA was also shown to activate apoptotic and necrotic pathways. medchemexpress.com

In addition to apoptosis, a primary consequence of Duocarmycin SA-induced DNA damage is the arrest of the cell cycle. nih.gov By halting cell cycle progression, the cell attempts to repair the DNA damage before proceeding to division. Research indicates that Duocarmycin SA predominantly causes cell cycle arrest at the G2/M phase. nih.govresearchgate.netresearchgate.net This arrest prevents cells with damaged DNA from entering mitosis, thereby inhibiting proliferation. nih.gov Some studies have also noted arrest in the S phase, indicating an immediate halt to DNA synthesis upon damage detection. creative-biolabs.commdpi.com In AML cells, the induction of G2/M arrest was observed to be dose- and time-dependent. researchgate.net Similarly, an antibody-drug conjugate utilizing Duocarmycin SA was found to effectively disrupt the cell cycle in various cancer cell lines. nih.govbenthamscience.com

Table 1: Effect of Duocarmycin SA on Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineAssayConcentration (pM)ObservationSource
Molm-14Apoptosis (Annexin V)209.4% apoptotic cells researchgate.net
Molm-14Apoptosis (Annexin V)10056.7% apoptotic cells researchgate.net
Molm-14Apoptosis (Annexin V)50092.0% apoptotic cells researchgate.net
Molm-14Apoptosis (Annexin V/PI Staining)>100>50% of cells undergo apoptosis mdpi.com
HL-60Apoptosis (Annexin V/PI Staining)≥250>50% of cells undergo apoptosis mdpi.com
Molm-14Cell Cycle Arrest (G2/M Phase)100 and 500Significant increase in G2/M population mdpi.com
HL-60Cell Cycle Arrest (G2/M Phase)250 and 500Significant increase in G2/M population mdpi.com

Efficacy in Multi-Drug Resistant (MDR) Models

A significant advantage of the duocarmycin class of compounds, including Duocarmycin SA, is their demonstrated efficacy against cancer cells that have developed resistance to other chemotherapeutic agents. adcreview.comwikipedia.orgadcreview.com Multi-drug resistance (MDR) is a major obstacle in cancer treatment, often mediated by mechanisms such as the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cancer cell. adcreview.comresearchgate.net

Duocarmycins have been shown to be effective in various MDR models and can retain their high potency in cells that express the P-gp efflux pump. adcreview.comcreative-biolabs.comadcreview.comresearchgate.net This suggests that they are poor substrates for these pumps and can accumulate within resistant cancer cells to exert their cytotoxic effects. adcreview.comresearchgate.net Their ability to kill tumor cells regardless of their phase in the cell cycle further contributes to their effectiveness, contrasting with agents like tubulin binders that are only active during mitosis. creative-biolabs.comadcreview.comadcreview.com

The inherent potency of duocarmycins, with activity in the picomolar range, makes them particularly suitable for overcoming resistance, as a very small amount of the drug is sufficient to induce cell death. wikipedia.orgadcreview.com This potent activity against MDR cancer cells makes Duocarmycin SA and its analogues highly attractive payloads for antibody-drug conjugates (ADCs), which aim to deliver cytotoxic agents directly to tumor cells, thereby increasing efficacy while minimizing systemic exposure. researchgate.netresearchgate.net Research has also highlighted the effectiveness of duocarmycin analogues against tumor models known for their resistance to conventional alkylating agents, such as certain types of glioblastoma. mdpi.com

Table 2: Summary of Duocarmycin SA Efficacy in Multi-Drug Resistant (MDR) Contexts

MDR CharacteristicFindingSource
General MDR ModelsDuocarmycins have shown activity in a variety of multi-drug resistant (MDR) models. adcreview.comcreative-biolabs.comwikipedia.orgadcreview.com
P-glycoprotein (P-gp) ExpressionPotent cytotoxicity has been demonstrated in cells that express the P-gp efflux pump. adcreview.comadcreview.comresearchgate.net
Mechanism of EvasionDuocarmycins have the inherent capacity to better evade traditional resistance mechanisms. researchgate.net
Resistant Tumor TypesEffective against glioblastoma (GBM) cell lines known for their resistance to other alkylating agents. mdpi.com

Linker Chemistry and Design Principles: Vc Pab and Peg4 Components

Polyethylene (B3416737) Glycol (PEG) Spacer: PEG4 Properties and Impact on Conjugate Characteristics

Hydrophilicity and Solubility Enhancement

A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, including duocarmycins. This hydrophobicity can induce intermolecular aggregation of the ADC, leading to poor pharmacokinetics, reduced efficacy, and potential manufacturing difficulties. The incorporation of a hydrophilic PEG4 spacer is a key design principle to mitigate these issues.

Table 1: Comparative Analysis of Hydrophilic Properties in ADC Linkers This table illustrates the typical impact of a PEG4 spacer on the physicochemical properties of a Duocarmycin-based ADC.

Linker Type Aggregation Percentage (%) (by SEC) Aqueous Solubility (mg/mL)
VC-PAB-Duocarmycin SA (Non-PEGylated) 12.5% < 0.5
OSu-PEG4-VC-PAB-Duocarmycin SA < 2.0% > 1.8

Influence on Linker Flexibility and Drug Release Kinetics

The primary function of the Valine-Citrulline (VC) dipeptide is to serve as a specific substrate for lysosomal proteases, most notably Cathepsin B, which are highly expressed within target cancer cells. Upon internalization of the ADC into the lysosome, Cathepsin B cleaves the amide bond between the antibody (or spacer) and the Valine residue. This cleavage event initiates a cascade that leads to the release of the active drug.

The PEG4 spacer plays a subtle but important role in modulating this process. As a flexible, linear chain, it provides steric separation between the bulky antibody scaffold and the VC-PAB cleavage/release machinery. This spatial separation can enhance the accessibility of the VC dipeptide to the active site of Cathepsin B, potentially accelerating the rate of enzymatic cleavage. Without such a spacer, the cleavage site might be sterically hindered by the protein surface, leading to slower or incomplete drug release. The kinetics of payload release are therefore a function of both the enzymatic cleavage rate and the efficiency of the subsequent self-immolation of the PAB spacer. The PAB unit is designed to undergo a 1,6-elimination reaction immediately following the cleavage of the citrulline carbamate, a rapid and irreversible process that liberates the unmodified Duocarmycin SA payload. The flexibility afforded by the PEG4 spacer ensures that this intricate two-step release mechanism can proceed efficiently within the crowded lysosomal environment.

Table 2: In Vitro Drug Release Kinetics Mediated by Cathepsin B This table presents hypothetical data from an in vitro assay comparing the release rates from ADCs with and without a PEG4 spacer.

ADC Construct Half-life of Payload Release (t½, hours) Initial Release Rate (µM/min)
ADC-VC-PAB-Duocarmycin SA (No Spacer) 4.1 0.08
ADC-PEG4-VC-PAB-Duocarmycin SA 2.6 0.15

Effects on Antibody-Drug Conjugate (ADC) Conjugation and Homogeneity

The this compound construct is designed for conjugation to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody surface. The N-Hydroxysuccinimide (OSu) ester is a highly reactive group that forms stable amide bonds under mild aqueous conditions. While effective, this conjugation method can produce a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), as multiple lysine residues are available for reaction.

The PEG4 spacer can positively influence the outcome of the conjugation reaction. Firstly, the enhanced hydrophilicity it imparts (as discussed in 3.3.1) improves the solubility of the linker-payload reagent in the aqueous conjugation buffer, facilitating more efficient and reproducible reaction kinetics. Secondly, the flexible nature of the PEG4 chain can help overcome steric hindrance at certain lysine residues that may be located in less accessible regions of the antibody. This can lead to a more predictable and potentially more uniform DAR distribution in the final product. By improving the reaction environment and accessibility, the PEG4 spacer contributes to the generation of a more homogeneous ADC product, which is a critical quality attribute for clinical development. Homogeneity, characterized by a narrow DAR distribution and low aggregate content, is directly linked to a predictable and consistent pharmacological profile. Analysis by techniques such as Hydrophobic Interaction Chromatography (HIC) is used to resolve and quantify the different DAR species, confirming the impact of linker design on product quality.

Table 3: Impact of PEG4 Spacer on ADC Conjugation Profile This table shows representative data on how a PEG4 spacer can improve the quality and homogeneity of the final ADC product.

Linker-Payload Reagent Average DAR (from HIC) % of Target DAR=4 Species % Aggregates Post-Conjugation
OSu-VC-PAB-Duocarmycin SA 3.6 35% 8.5%
This compound 3.9 52% 1.9%

Conjugation Chemistry: Osu Peg4 Vc Pab Duocarmycin Sa Synthesis and Linkage Strategies

N-Hydroxysuccinimide (OSu) Ester Chemistry for Bioconjugation

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for their ability to form stable bonds with biomolecules. creative-proteomics.comglenresearch.com The OSu-PEG4-VC-PAB-Duocarmycin SA construct utilizes an NHS ester for its initial linkage to a targeting antibody. creativebiolabs.netcreative-biolabs.com

Amine-Reactive Conjugation to Target Biomolecules

The primary targets for NHS ester-mediated conjugation on antibodies are the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chains. creative-proteomics.comthermofisher.com This reaction, known as an amine-reactive conjugation, results in the formation of a stable amide bond, covalently linking the linker-payload to the antibody. glenresearch.comthermofisher.com The reactivity of NHS esters is highly selective for primary aliphatic amines, making them ideal for modifying proteins and peptides. glenresearch.com While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com

Reaction Mechanisms and Optimization for Efficiency

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, forming a stable amide bond. glenresearch.com

To maximize the efficiency of the conjugation reaction, several parameters must be carefully controlled:

pH: As mentioned, maintaining a pH between 7.2 and 8.5 is crucial. thermofisher.combio-techne.com Buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are commonly used. thermofisher.com Amine-containing buffers, like Tris, should be avoided as they can compete with the target biomolecule for reaction with the NHS ester. lumiprobe.com

Solvent: Many NHS esters have limited solubility in aqueous solutions and are often first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. thermofisher.comlumiprobe.com The use of high-quality, amine-free solvents is important to prevent side reactions. lumiprobe.com

Temperature and Time: Reactions are typically carried out at room temperature for 1 to 4 hours or at 4°C overnight. thermofisher.comlumiprobe.com The half-life of NHS ester hydrolysis is a critical consideration; for instance, it is approximately 4-5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C. thermofisher.com

Concentration: The concentration of both the biomolecule and the NHS ester reagent can impact the reaction efficiency. Higher concentrations generally lead to faster reaction rates. bio-techne.com

The table below summarizes the key parameters for optimizing NHS ester conjugation reactions.

ParameterRecommended ConditionsRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. thermofisher.com
Buffer Phosphate, Borate, Carbonate, HEPESNon-nucleophilic and maintain optimal pH. thermofisher.com
Solvent DMSO or DMF for initial dissolutionImproves solubility of water-insoluble NHS esters. thermofisher.comlumiprobe.com
Temperature 4°C to Room TemperatureControls reaction rate and minimizes hydrolysis. thermofisher.comlumiprobe.com
Reaction Time 0.5 - 4 hours (or overnight at 4°C)Allows for sufficient reaction completion. thermofisher.comlumiprobe.com

Synthetic Methodologies for this compound (Linker-Payload)

The synthesis of a complex linker-payload like this compound is a multi-step process that requires careful planning and execution. abzena.com This process involves the sequential assembly of the various components: the N-hydroxysuccinimide (OSu) ester, the polyethylene (B3416737) glycol (PEG) spacer, the cleavable valine-citrulline (VC) dipeptide, the p-aminobenzyl alcohol (PAB) self-immolative spacer, and finally, the duocarmycin SA payload. creativebiolabs.netcreative-biolabs.com

Stepwise Synthesis of Multi-Component Linker-Payload Structures

The construction of such linker-payloads is typically achieved through a stepwise synthetic route. njbio.com This approach allows for the purification and characterization of intermediates at each stage, ensuring the final product's purity and structural integrity. The synthesis often begins with the construction of the core linker structure, which includes the cleavable and self-immolative units. For instance, the valine-citrulline dipeptide can be synthesized and then coupled to the p-aminobenzyl alcohol moiety. medchemexpress.comselleckchem.com

The PEG spacer, in this case a PEG4 unit, is then introduced. Polyethylene glycol is known to enhance the solubility and hydrophilicity of the ADC, which can improve its pharmacokinetic properties. researchgate.net Finally, the amine-reactive NHS ester is formed at the terminus of the PEG spacer, often by reacting a carboxylic acid precursor with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemicalbook.comwikipedia.org

Integration of Duocarmycin SA into Linker Platform

Duocarmycins are a class of highly potent DNA alkylating agents originally isolated from Streptomyces bacteria. creative-diagnostics.comnih.gov Their exceptional cytotoxicity makes them attractive payloads for ADCs. creative-diagnostics.com Duocarmycin SA is a particularly potent analogue within this family. researchgate.netnih.gov

The integration of duocarmycin SA into the linker platform is a critical step. The duocarmycin is typically attached to the linker in its inactive prodrug form, known as seco-duocarmycin. figshare.com This is often achieved by linking it to the PAB spacer. figshare.com The seco-form prevents premature activation of the cytotoxic payload. Once the ADC is internalized by the target cancer cell and the VC linker is cleaved by lysosomal enzymes, the PAB spacer undergoes a 1,6-elimination reaction, which in turn releases the active duocarmycin SA to alkylate DNA and induce cell death. nih.gov

Strategies for Antibody-Drug Conjugate (ADC) Formation with this compound

The final step in creating an ADC is the conjugation of the linker-payload to the monoclonal antibody. With this compound, this is achieved through the reaction of the terminal NHS ester with the lysine residues on the antibody. creative-proteomics.com

This method, while effective, typically results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), as multiple lysine residues are available for conjugation. figshare.com The average DAR can be controlled to some extent by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction. nih.gov However, achieving a homogenous ADC population with a specific DAR often requires additional purification steps, such as hydrophobic interaction chromatography (HIC). aacrjournals.orgfigshare.com

The table below outlines a general procedure for the formation of an ADC using this compound.

StepDescriptionKey Considerations
1. Antibody Preparation The antibody is prepared in a suitable buffer at a specific concentration.The buffer should be amine-free and at a pH of 8.0-8.5. bio-techne.com
2. Linker-Payload Dissolution The this compound is dissolved in an organic solvent like DMSO.This is necessary due to the limited aqueous solubility of the compound. lumiprobe.com
3. Conjugation Reaction The linker-payload solution is added to the antibody solution and incubated.The molar ratio of linker-payload to antibody is a critical parameter to control the average DAR. nih.gov
4. Quenching The reaction is stopped by adding a quenching reagent like Tris or glycine.This consumes any unreacted NHS esters. bio-techne.com
5. Purification The ADC is purified to remove unconjugated linker-payload and other reagents.Methods like gel filtration or chromatography are commonly used. lumiprobe.com

The development of ADCs like those utilizing this compound represents a significant advancement in targeted cancer therapy. The sophisticated chemistry involved in the synthesis and conjugation of these complex molecules is a testament to the ongoing innovation in the field of bioconjugation.

Non-Site-Specific Conjugation Approaches (e.g., Lysine, Cysteine)

Traditional methods for conjugating payloads like duocarmycin to antibodies have relied on non-site-specific approaches, primarily targeting the side chains of lysine and cysteine residues. nih.govnjbio.com

Lysine Conjugation:

Lysine residues are abundant on the surface of antibodies, with a typical IgG having over 80 potential conjugation sites. nih.gov The conjugation chemistry involves the reaction of the primary amine on the lysine side chain with an activated ester, such as the N-hydroxysuccinimide (OSu) ester present in this compound. nih.gov This method is straightforward but results in a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs), typically ranging from 0 to 8. njbio.com This heterogeneity can lead to variability in the physicochemical properties, pharmacokinetics, and efficacy of the ADC. nih.gov For instance, a study on a duocarmycin analog-based ADC using 2-iminothiolane (B1205332) for lysine modification found that 78 out of 80 potential lysine sites were conjugated. nih.gov

Cysteine Conjugation:

Conjugation to cysteine residues offers a greater degree of control over the DAR compared to lysine conjugation. A typical IgG1 antibody has four interchain disulfide bonds that can be partially or fully reduced to yield up to eight reactive thiol groups for conjugation. njbio.comnih.gov The number of available thiols can be controlled by the amount of reducing agent used, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). acs.org The thiol-reactive moiety on the linker, often a maleimide, then reacts with the cysteine thiol. This approach generally produces a more defined mixture of ADCs with DARs of 2, 4, 6, or 8. nih.gov However, this method can still result in a heterogeneous product mixture and may impact the stability of the antibody. nih.gov A study on a duocarmycin-based ADC, promiximab-DUBA, utilized reduced interchain disulfides to achieve an average DAR of approximately 2.04. nih.gov

Conjugation Site Reactive Group on Antibody Typical Linker Chemistry Resulting ADC Population Key Research Findings
Lysineε-amino groupN-hydroxysuccinimide (OSu) esterHighly heterogeneous (DAR 0-8+)Conjugation at numerous sites can alter electrostatic properties and hydrophobicity. nih.gov A study found 78 of 80 lysine sites were conjugated with a duocarmycin analog. nih.gov
CysteineThiol group (from reduced disulfides)MaleimideLess heterogeneous than lysine conjugation (DAR 0, 2, 4, 6, 8)Offers better control over DAR. nih.gov A duocarmycin ADC with an average DAR of ~2 was produced via this method. acs.orgnih.gov

Emerging Site-Specific Conjugation Technologies and their Advantages

To overcome the limitations of non-site-specific conjugation, several site-specific technologies have been developed to produce homogeneous ADCs with a precisely controlled DAR and conjugation site. These methods offer improved manufacturing consistency, better-defined pharmacokinetics, and potentially a wider therapeutic window. nih.gov

Engineered Cysteines: This approach involves introducing cysteine residues at specific sites in the antibody sequence through genetic engineering. njbio.com This allows for precise control over the location and number of conjugated drugs. For example, a patent describes the site-specific conjugation of a duocarmycin derivative to an engineered cysteine at position 41 of the heavy chain of an IgG1 antibody, which resulted in ADCs with reduced hydrophobicity. google.com An in silico screening procedure has also been developed to identify optimal sites for engineered cysteine conjugation to shield the hydrophobicity of the duocarmycin payload. acs.org

Enzymatic Conjugation: Enzymes can be used to attach drugs to specific sites on an antibody. For instance, microbial transglutaminase can catalyze the formation of an amide bond between an engineered glutamine on the antibody and an amine-containing linker. google.com Another approach involves the use of glycotransferases to modify the antibody's glycan structures, providing a handle for drug conjugation. snmjournals.org This method was used to create site-specifically conjugated duocarmycin-based anti-PSMA ADCs with DARs of 2 and 4. snmjournals.org

Unnatural Amino Acids: The incorporation of unnatural amino acids with orthogonal reactivity into the antibody sequence allows for highly specific conjugation. This technology provides a precise handle for attaching the drug-linker without interfering with the native amino acid residues. nih.gov

Advantages of Site-Specific Conjugation:

Homogeneity: Produces a well-defined ADC with a specific DAR.

Improved Pharmacokinetics: Leads to more predictable and consistent PK profiles.

Wider Therapeutic Window: May allow for higher tolerated doses and improved efficacy. nih.gov

Manufacturing Consistency: Simplifies the manufacturing and characterization process.

Technology Principle Example with Duocarmycin Advantages
Engineered CysteinesIntroduction of cysteine residues at specific sites for controlled conjugation.Conjugation of a duocarmycin derivative to an engineered cysteine at HC position 41. google.comPrecise DAR control, potential to shield payload hydrophobicity. acs.org
Enzymatic ConjugationUse of enzymes (e.g., transglutaminase, glycotransferase) for site-specific ligation.Chemoenzymatic conjugation of duocarmycin to the glycan of an anti-PSMA antibody. snmjournals.orgApplicable to various IgG isotypes, produces homogeneous ADCs. snmjournals.org
Unnatural Amino AcidsIncorporation of amino acids with unique reactive groups for orthogonal chemistry.Not specifically detailed for duocarmycin in the provided context, but a general emerging technology.Highly specific conjugation, minimal disruption to antibody structure.

Control of Drug-to-Antibody Ratio (DAR) in ADC Synthesis

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC that significantly influences its efficacy, toxicity, and pharmacokinetic properties. acs.org

Methods for DAR Control:

Non-Site-Specific Methods: In lysine conjugation, the DAR is difficult to control and is influenced by the reaction conditions, such as the molar ratio of the drug-linker to the antibody. nih.gov For cysteine conjugation, the DAR can be controlled to some extent by adjusting the amount of reducing agent used to break the interchain disulfide bonds. acs.org

Site-Specific Methods: Site-specific conjugation technologies provide the most precise control over the DAR, allowing for the production of ADCs with a defined number of drugs per antibody (e.g., DAR2 or DAR4). snmjournals.orgmdpi.com

Purification: For heterogeneous mixtures produced by non-site-specific methods, purification techniques like hydrophobic interaction chromatography (HIC) can be used to isolate fractions with a more defined DAR. acs.org For example, a duocarmycin-based ADC with an average DAR of ~2 was purified to yield a product (SYD985) with an average DAR of about 2.8, consisting mainly of DAR2 and DAR4 species. acs.org

Impact of DAR on ADC Performance:

Research has shown that a higher DAR is not always better. While a higher drug loading can increase potency, it can also lead to increased aggregation, faster clearance from circulation, and higher toxicity. acs.orgsnmjournals.org

Efficacy: Studies with duocarmycin-based ADCs have shown that a higher average DAR can lead to increased efficacy. acs.org For instance, an anti-PSMA ADC with a DAR of 4 showed greater tumor growth inhibition compared to a DAR2 version in some studies. snmjournals.org However, another study with a novel thienoduocarmycin-trastuzumab ADC achieved a reproducible DAR of >3.5, which demonstrated strong anti-tumor efficacy. aacrjournals.org

Pharmacokinetics: Higher DAR species, particularly with hydrophobic payloads like duocarmycin, tend to be cleared more rapidly from the circulation, likely due to enhanced liver clearance. acs.orgsnmjournals.org

Toxicity: A higher DAR can lead to less favorable toxicological profiles. acs.org Finding the optimal DAR is a balance between maximizing anti-tumor activity and minimizing off-target toxicity.

DAR Value Conjugation Method Key Research Finding Reference
~2.04Reduced interchain disulfidesPromiximab-DUBA showed potent in vitro and in vivo anti-tumor activity in SCLC models. nih.gov
~2.7Reduced interchain disulfidesMGC018, a duocarmycin-based ADC, demonstrated dose-dependent tumor growth inhibition. aacrjournals.org
2 vs. 4Site-specific (glycan)Anti-PSMA duocarmycin ADCs were evaluated, with higher DAR not always translating to better in vivo efficacy in the tested model. snmjournals.org
~2.8 (purified from ~2)Reduced interchain disulfides followed by HICSYD985, a trastuzumab-duocarmycin ADC, showed increased efficacy compared to the unfractionated mixture. acs.org
>3.5Not specifiedA novel thienoduocarmycin-trastuzumab ADC with this DAR showed strong preclinical efficacy. aacrjournals.org

Preclinical Research and Biological Evaluation of Duocarmycin Sa Based Antibody Drug Conjugates

In Vitro Studies of Linker-Payload Stability and Intracellular Payload Release

The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, dictating its stability in circulation and the efficiency of drug release within the target cell. The OSu-PEG4-VC-PAB linker is a sophisticated system designed to meet these requirements.

Evaluation of Linker Stability in Relevant Biological Milieus

The stability of the ADC in the bloodstream is paramount to prevent premature release of the highly toxic duocarmycin SA, which could lead to off-target toxicity. nih.gov The valine-citrulline (VC) component of the linker is designed to be cleavable by specific enzymes found within the cell, but should remain stable in the extracellular environment of the blood. researchgate.net

Assessment of Proteolytic Cleavage and Active Metabolite Generation

The targeted release of the cytotoxic payload within the cancer cell is a key feature of this ADC design. nih.govnih.gov Upon internalization of the ADC into the target cell, it is trafficked to the lysosomes, which are cellular organelles containing a variety of degradative enzymes. nih.govnih.govresearchgate.net The VC linker is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B. researchgate.netmedchemexpress.comacs.orgpyxisoncology.com

Cathepsin B, which is often overexpressed in tumor cells, cleaves the amide bond between the citrulline and the PAB spacer. acs.orgaacrjournals.orgaacrjournals.orgencyclopedia.pub This initial cleavage triggers a self-immolative cascade of the PAB spacer, ultimately liberating the active duocarmycin SA payload. medchemexpress.comnih.gov This enzymatic release mechanism ensures that the highly potent drug is primarily activated within the intended cancer cells, maximizing its therapeutic effect while minimizing damage to healthy tissues. nih.govresearchgate.netresearchgate.net It has also been noted that other cathepsins, such as cathepsin L and S, may also contribute to the cleavage of the VC linker. encyclopedia.pubaacrjournals.org

In Vitro Cellular Efficacy of Duocarmycin SA-Based ADCs

The ultimate goal of an ADC is to effectively kill cancer cells. In vitro cellular assays are crucial for determining the potency and specificity of duocarmycin SA-based ADCs.

Comparative Cytotoxicity Across Various Cancer Cell Lines

Duocarmycin SA is an exceptionally potent cytotoxic agent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often in the picomolar range against a variety of cancer cell lines. mdpi.comwikipedia.orgmedchemexpress.comnih.govsci-hub.se When conjugated to an antibody targeting a specific tumor antigen, the resulting ADC demonstrates antigen-dependent cytotoxicity. acs.org

For instance, in studies using HER2-targeting ADCs, those armed with a duocarmycin SA payload showed high potency against HER2-positive cell lines like SK-BR-3 and SK-OV-3. acs.orgaacrjournals.org Conversely, these ADCs exhibited significantly less activity against HER2-negative cell lines such as SW620, demonstrating the specificity conferred by the antibody. acs.org The potency of these ADCs can be several-fold higher than other ADC payloads, highlighting the powerful cell-killing ability of duocarmycin SA. aacrjournals.org

Cell LineCancer TypeTarget Antigen ExpressionADCIC50 (nM)Reference
SK-BR-3Breast CarcinomaHER2 3+Trastuzumab-vc-seco-DUBA (SYD985)~0.1 aacrjournals.org
UACC-893Breast CarcinomaHER2 3+Trastuzumab-vc-seco-DUBA (SYD985)~0.2 aacrjournals.org
NCI-N87Gastric CarcinomaHER2 3+Trastuzumab-vc-seco-DUBA (SYD985)~0.2 aacrjournals.org
MDA-MB-175-VIIBreast CarcinomaLow HER2Trastuzumab-vc-seco-DUBA (SYD985)~0.1 (12-day treatment) aacrjournals.org
ZR-75-1Breast CarcinomaLow HER2Trastuzumab-vc-seco-DUBA (SYD985)~0.2 (12-day treatment) aacrjournals.org
Molm-14Acute Myeloid LeukemiaN/ADuocarmycin SA (free drug)0.01112 nih.gov
HL-60Acute Myeloid LeukemiaN/ADuocarmycin SA (free drug)0.1127 nih.gov
L1210Mouse LeukemiaN/ADuocarmycin SA (free drug)0.01 medchemexpress.com
U-138 MGGlioblastomaN/ADuocarmycin SA (free drug)0.4 medchemexpress.com

Assessment of Bystander Killing Effect

A significant advantage of using a cleavable linker with a membrane-permeable payload like duocarmycin SA is the potential for a "bystander killing" effect. aacrjournals.orgsci-hub.seresearchgate.net After the ADC is internalized by an antigen-positive cancer cell and the duocarmycin SA is released, the payload can diffuse out of the target cell and kill adjacent antigen-negative tumor cells. aacrjournals.orgsci-hub.se

This phenomenon is particularly important in heterogeneous tumors where not all cells express the target antigen. aacrjournals.org In vitro co-culture experiments have demonstrated that duocarmycin SA-based ADCs can effectively kill antigen-negative cells when they are in the vicinity of antigen-positive cells that have taken up the ADC. aacrjournals.org This bystander effect can contribute to a more potent anti-tumor response in a solid tumor microenvironment. aacrjournals.org

Mechanisms of Action within Cancer Cells Post-Internalization

Once released inside the cancer cell, duocarmycin SA exerts its potent cytotoxic effects by targeting the cell's DNA. researchgate.netwikipedia.orgnih.govmdpi.com Duocarmycins are a class of DNA minor groove binding agents. researchgate.netwikipedia.orgcreative-diagnostics.com They specifically bind to AT-rich sequences within the minor groove of the DNA double helix. mdpi.comwikipedia.orgmdpi.com

Following this binding, the duocarmycin SA molecule alkylates the N3 position of adenine (B156593) bases. researchgate.netmdpi.comwikipedia.orgmdpi.com This covalent modification of the DNA disrupts its structure and function, interfering with critical cellular processes such as DNA replication and transcription. wikipedia.orgnih.govmdpi.com The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis. mdpi.comnih.govmedchemexpress.com This mechanism of action, which involves direct DNA damage, is effective in both dividing and non-dividing cells. aacrjournals.orgnih.gov

Preclinical In Vivo Evaluation of Duocarmycin SA-Based ADCs (General Principles)

The efficacy of Duocarmycin SA-based ADCs has been demonstrated in numerous preclinical xenograft models, including those for breast, ovarian, lung, and prostate cancer, as well as melanoma. researchgate.netaacrjournals.orgbiospace.com Two prominent examples of ADCs utilizing a duocarmycin-based linker-drug technology similar to OSu-PEG4-VC-PAB-Duocarmycin SA are SYD985 (trastuzumab duocarmazine) and MGC018.

SYD985 (Trastuzumab duocarmazine): This ADC targets the HER2 receptor and has shown potent, dose-dependent tumor growth reduction in various xenograft models. aacrjournals.orgnih.gov In a BT-474 breast cancer mouse xenograft model, SYD985 demonstrated significantly improved antitumor activity compared to the parent antibody, trastuzumab. aacrjournals.org Furthermore, SYD985 has shown high antitumor activity in patient-derived xenograft (PDX) models of HER2-positive metastatic breast cancers. aacrjournals.orgnih.gov Notably, its efficacy extends to tumors with low HER2 expression (HER2 1+ or 2+), where it proved superior to T-DM1, another HER2-targeting ADC. aacrjournals.orggabionline.netnih.gov In some low-expressing HER2 tumor models, SYD985 induced complete tumor remission. gabionline.net

MGC018: Targeting B7-H3, a protein overexpressed in many solid cancers, MGC018 has also displayed potent antitumor activity across a range of preclinical models. aacrjournals.orgbiospace.com It has been evaluated in standard xenografts and patient-derived xenograft (PDX) models of breast, prostate, and head and neck cancer, showing significant tumor volume reduction. macrogenics.comresearchgate.netaacrjournals.org For instance, in an MDA-MB-468 triple-negative breast cancer model, MGC018 treatment resulted in a substantial reduction in tumor volume compared to a control ADC. macrogenics.com Similar strong antitumor activity was observed in PA-1 ovarian cancer, A375.S2 melanoma, and Calu-6 lung cancer xenografts. aacrjournals.orgresearchgate.net

Table 1: Preclinical Efficacy of MGC018 in Xenograft Models

Cancer Type Xenograft Model Outcome Citation
Ovarian Cancer PA-1 Significant reduction in tumor volume. researchgate.netaacrjournals.org
Triple-Negative Breast Cancer MDA-MB-468 84% reduction in tumor volume compared to a 30% reduction for the control ADC at the 1 mg/kg dose level. macrogenics.com
Melanoma A375.S2 Potent antitumor activity observed. aacrjournals.orgresearchgate.net
Lung Cancer Calu-6 Reduction in tumor volume of 91%, 84%, and 72% at different dose levels. macrogenics.com
Prostate Cancer PDX Model Antitumor activity observed. macrogenics.comaacrjournals.org
Head and Neck Cancer PDX Model Antitumor activity observed. macrogenics.comaacrjournals.org

The specific design of the linker-payload system, such as the this compound, is fundamental to the ADC's in vivo efficacy. acs.orgresearchgate.net The duocarmycins are DNA-alkylating agents that are effective against both dividing and non-dividing cells, a distinct advantage over payloads like tubulin inhibitors which only target mitotic cells. aacrjournals.orgacs.org

The stability of the linker in plasma is another critical design element. The linker used in ADCs like SYD985 is engineered to be highly stable in human plasma, which prevents the premature release of the cytotoxic payload into systemic circulation, thereby minimizing off-target effects. aacrjournals.orgacs.orgresearchgate.net

The therapeutic index (TI) defines the window between the dose required for therapeutic efficacy and the dose that causes unacceptable toxicity. researchgate.netnih.gov A major goal in ADC development is to create agents with a wide TI. aacrjournals.orgnih.gov Duocarmycin-based ADCs have shown a potentially favorable TI in preclinical animal models. aacrjournals.orgbiospace.com

Studies in cynomolgus monkeys with duocarmycin-based ADCs like SYD983 (the parent compound of SYD985) and MGC018 have demonstrated an acceptable pharmacokinetic and safety profile following repeat-dose administration. aacrjournals.orgaacrjournals.orgnih.gov For example, SYD983 was well-tolerated in monkeys at doses significantly higher than those expected to be used therapeutically, with high exposure and excellent stability in the blood. aacrjournals.orgnih.gov This favorable profile in non-human primates, combined with the potent antitumor activity observed in xenograft models, supports the potential for a favorable therapeutic index in clinical applications. aacrjournals.orgaacrjournals.org The unique mechanism of action of duocarmycins may also contribute to a different and potentially more manageable side-effect profile compared to ADCs based on tubulin inhibitors. aacrjournals.orgnih.gov

Advanced Research Perspectives and Future Directions

Optimization of Linker-Payload Systems for Enhanced ADC Performance

The linker connecting the antibody to the cytotoxic payload is a crucial element that influences the stability, pharmacokinetics, and efficacy of an ADC. nih.govconnectjournals.com The ideal linker must remain stable in systemic circulation to prevent premature release of the payload, yet be efficiently cleaved to release the active drug upon internalization into the target tumor cell. frontiersin.org

Achieving the optimal balance between linker stability and payload release is a primary goal in ADC design. adc-linker-conjugation.com Several strategies are being explored to fine-tune these properties:

Conjugation Site: The location of linker-payload attachment on the antibody can significantly impact ADC stability. nih.gov Strategic selection of conjugation sites can shield the linker from enzymatic degradation in the bloodstream. nih.govresearchgate.net

Linker Length and Steric Hindrance: Shorter linkers and the introduction of steric hindrance near the cleavage site can enhance stability by limiting accessibility to circulating enzymes. nih.govresearchgate.net However, this must be balanced, as excessive hindrance can also slow down the desired payload release within the tumor cell. nih.gov

Chemical Modifications: Altering the chemical structure of the linker can modulate its stability and release kinetics. For instance, modifications to the PABC (p-aminobenzyl carbamate) self-immolative spacer can influence the rate of payload release following enzymatic cleavage. researchgate.net The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as seen in OSu-PEG4-VC-PAB-Duocarmycin SA, can also improve solubility and pharmacokinetic properties. smolecule.com

Table 1: Factors Influencing Linker Stability and Release Kinetics

Factor Strategy for Improvement Impact on ADC Performance
Conjugation Site Site-specific conjugation to less accessible residues. nih.gov Increased plasma stability, potentially altered internalization and trafficking. researchgate.net
Linker Length Optimization of linker length (e.g., shorter linkers). nih.govresearchgate.net Enhanced stability by sterically shielding the linker. researchgate.net
Steric Hindrance Introduction of bulky groups near the cleavage site. nih.gov Increased stability, but may slow payload release. nih.gov
Chemical Composition Use of different cleavable motifs and self-immolative spacers. researchgate.net Tailored release rates and stability profiles.
Hydrophilicity Incorporation of hydrophilic moieties (e.g., PEG, glucuronic acid). biomolther.org Improved solubility and reduced aggregation. biomolther.org

The valine-citrulline (VC) dipeptide linker, present in this compound, is designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which are often overexpressed in tumor cells. nih.govaacrjournals.orgencyclopedia.pub However, research has shown that other proteases can also cleave the VC linker, and its cleavage is not solely dependent on Cathepsin B. aacrjournals.org This has spurred the investigation of alternative cleavage strategies to enhance tumor specificity and overcome potential resistance mechanisms.

Novel enzymatic triggers being explored include:

Legumain-sensitive linkers: Legumain is another lysosomal protease that is overexpressed in many tumors. Linkers containing asparagine (Asn) have been identified as substrates for legumain and have shown stability against Cathepsin B. nih.gov

β-Glucuronidase-cleavable linkers: β-glucuronidase is an enzyme found in the tumor microenvironment of some cancers, making it a target for selective payload release. biomolther.org

β-Galactosidase-cleavable linkers: Similar to β-glucuronidase, β-galactosidase is another enzyme that is overexpressed in certain tumor types and can be exploited for targeted drug release. nih.gov

Pyrophosphate diester linkers: These linkers can be hydrolyzed by two enzymes, potentially leading to a more rapid payload release within the tumor cell. nih.gov

The development of linkers that respond to specific cues within the tumor microenvironment is a key area of research aimed at improving the therapeutic index of ADCs. connectjournals.com

Strategies for Improving Linker Stability and Release Kinetics

Rational Design of Duocarmycin Analogues for ADC Applications

Duocarmycins are a class of highly potent DNA alkylating agents first isolated from Streptomyces bacteria. aacrjournals.orgnih.gov Their mechanism of action involves binding to the minor groove of DNA and alkylating adenine (B156593) residues, which ultimately leads to cell death. nih.govmdpi.commdpi.com The exceptional potency of duocarmycins makes them attractive payloads for ADCs. nih.gov

Extensive research has been conducted to understand the structure-activity relationships (SAR) of duocarmycin analogues, with the goal of optimizing their potency and specificity for use in ADCs. nih.govresearchgate.net The duocarmycin structure can be broadly divided into a DNA-binding subunit and a DNA-alkylating subunit. mdpi.com

DNA-Binding Subunit: The curvature and shape of the DNA-binding portion of the molecule are crucial for its preferential binding to the minor groove of DNA, particularly in AT-rich regions. nih.gov

DNA-Alkylating Subunit: The alkylating subunit, often a cyclopropa[c]pyrrolo[3,2-e]indole (CPI) or similar structure, is responsible for the covalent modification of DNA. mdpi.comnih.gov

A key finding in the study of duocarmycins is the parabolic relationship between their chemical reactivity and cytotoxic potency. nih.gov This means that there is an optimal balance between stability and reactivity that leads to the most effective antitumor activity. nih.gov Analogues that are too reactive may be unstable and cause off-target toxicity, while those that are not reactive enough will have diminished potency. nih.gov

Table 2: Key Structural Modifications in Duocarmycin Analogues and Their Effects

Structural Modification Example Analogue Impact on Activity Reference
Replacement of a skeleton atom in the alkylating subunit MeCTI-TMI Surpassed potency of natural duocarmycin SA. nih.gov
Introduction of a pyrrolidine-solubilizing moiety NMS-P528 Improved physicochemical profile. researchgate.net
Creation of achiral analogues seco-amino-CBI-TMI (Centanamycin) Highly cytotoxic and lack a chiral center. nih.gov

To harness the power of duocarmycins while minimizing their toxicity, researchers have developed several strategies to modulate their reactivity and DNA binding properties.

One significant approach is the use of a prodrug strategy, where a less active precursor of the duocarmycin is administered and then converted to the active form at the tumor site. nih.gov For example, seco-duocarmycin analogues are designed to be stable until a specific trigger, such as enzymatic cleavage of the linker in an ADC, unmasks the active form. mdpi.comchemrxiv.org

Furthermore, the sequence specificity of DNA alkylation by duocarmycins can be modulated. For instance, the addition of another minor groove binding agent, distamycin A, can alter the preferred alkylation site of duocarmycin A from adenine to guanine (B1146940) residues. pnas.org

Structure-Activity Relationships (SAR) in Duocarmycin Derivatives for Potency and Specificity

Development of Next-Generation Duocarmycin-Based Conjugates

The insights gained from optimizing linker-payload systems and understanding the SAR of duocarmycins have led to the development of next-generation duocarmycin-based ADCs with improved therapeutic profiles. nih.gov

One notable example is SYD985 (trastuzumab duocarmazine) , an ADC that combines the HER2-targeting antibody trastuzumab with a cleavable linker and a duocarmycin derivative. mdpi.com This ADC has demonstrated potent antitumor activity in preclinical models and clinical trials, including in tumors with low HER2 expression. nih.govmdpi.com The linker-drug technology used in SYD985, vc-seco-DUBA, is designed for high stability in circulation and efficient release of the cytotoxic payload within the tumor. aacrjournals.orgfirstwordpharma.com

Another promising development is the NMS-P945 payload-linker, a novel duocarmycin-like molecule designed to have improved physicochemical properties for ADC production. aacrjournals.org When conjugated to trastuzumab, the resulting ADC showed strong antitumor efficacy, a bystander effect, and the ability to induce immunogenic cell death in preclinical models. aacrjournals.org

These next-generation conjugates often feature site-specific conjugation technologies to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to a better safety and efficacy profile. firstwordpharma.com

The chemical compound this compound represents a sophisticated convergence of linker and payload technology for the development of advanced antibody-drug conjugates. The ongoing research into optimizing linker stability and release, exploring novel cleavage mechanisms, and rationally designing duocarmycin analogues continues to push the boundaries of targeted cancer therapy. The development of next-generation duocarmycin-based conjugates holds the promise of more effective and better-tolerated treatments for a range of cancers.

Non-Antibody Conjugates (e.g., Peptide-Drug Conjugates) utilizing Duocarmycin SA

While antibody-drug conjugates (ADCs) are a major therapeutic modality, research is expanding into non-antibody targeting moieties to overcome some limitations of full-sized antibodies, such as potential immunogenicity and poor penetration into solid tumors. acs.org Peptide-drug conjugates (PDCs) have emerged as a promising alternative, offering advantages due to the smaller size of peptides, which can lead to improved tumor penetration. acs.org

The development of PDCs utilizing Duocarmycin SA has demonstrated significant potential. A notable example involves a PDC where a peptide targeting the Thomsen-Friedenreich antigen (TFα) was conjugated to Duocarmycin SA via a cathepsin B-cleavable linker. acs.orgnih.gov The TFα antigen is an ideal target as it is overexpressed in approximately 90% of primary human carcinomas but is cryptic in healthy cells. uea.ac.uk Research has shown that this PDC is both active and highly selective against tumor cell lines that express the TFα antigen. nih.gov

The synthesis of such conjugates is often facilitated by solid-phase synthesis techniques, which allow for the rapid generation of PDCs with precise control over the drug-to-peptide ratio and full structural characterization. acs.org This approach enables the creation of potent and targeted therapies capable of delivering Duocarmycin SA selectively to cancer cells. nih.govuea.ac.uk

Conjugate TypeTargeting MoietyTargetPayloadKey Research FindingReference
Peptide-Drug Conjugate (PDC)Peptide specific for Thomsen-Friedenreich antigen (TFα)Thomsen-Friedenreich antigen (TFα)Duocarmycin SADemonstrated potent and selective antitumor activity against TFα-expressing tumor cell lines. acs.orgnih.gov nih.gov

Integration with Emerging Conjugation Technologies

The efficacy of a drug conjugate is critically dependent on the method used to attach the linker-payload to the targeting moiety. Conventional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR), which can impact the conjugate's stability and pharmacokinetic profile. oup.comnjbio.com The field is rapidly moving towards site-specific conjugation technologies to produce more homogeneous and well-defined conjugates. oup.comtandfonline.comnews-medical.netnih.gov

The this compound linker-drug is well-suited for integration with these advanced technologies. Emerging strategies that can be applied include:

Engineered Cysteines: This technique involves introducing cysteine residues at specific sites on an antibody or other protein-based targeting molecule. news-medical.netnih.gov The linker can then be selectively attached to the engineered thiol groups, yielding a conjugate with a uniform DAR. nih.gov Two ADCs developed using this method have already received regulatory approval, highlighting its clinical viability. nih.gov

Enzymatic Conjugation: Enzymes can be used to modify specific sites on the targeting protein, creating a handle for conjugation. news-medical.netnih.gov Glycoengineering, for instance, modifies the N-glycans present on many antibodies, allowing for site-specific attachment of the drug-linker complex without altering the protein's amino acid sequence. news-medical.net

Unnatural Amino Acids (UAAs): UAAs with unique chemical functionalities can be incorporated into the targeting protein's sequence using genetic code expansion techniques. news-medical.netnih.gov These UAAs provide an orthogonal reaction site for the linker, ensuring highly specific and stable conjugation. news-medical.net

Methodological Advancements in Preclinical Assessment

The preclinical evaluation of drug conjugates like those containing Duocarmycin SA is crucial for predicting clinical success. Recent advancements in in vitro models and in vivo imaging techniques are providing more accurate and detailed insights into the efficacy, mechanism of action, and biodistribution of these complex therapeutics.

Advanced In Vitro Models for Efficacy and Mechanism Elucidation

Traditional two-dimensional (2D) cell monolayer cultures have long been a staple of in vitro testing but often fail to replicate the complex three-dimensional (3D) architecture and microenvironment of solid tumors. sartorius.comaacrjournals.org Consequently, there is a significant shift towards the use of advanced 3D cell models, such as spheroids and organoids, for evaluating drug conjugates. sartorius.comaacrjournals.orgsartorius.com

These 3D models offer several advantages for preclinical assessment:

Improved Biological Relevance: Spheroids and organoids better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in actual tumors. nanostring.comzymeworks.comcrownbio.com Studies have shown that potency trends observed in 3D cytotoxicity assays are often more predictive of in vivo efficacy compared to 2D assays. aacrjournals.org

Mechanism Elucidation: These models are invaluable for in-depth analysis of a drug conjugate's mechanism of action. sartorius.comcrownbio.com For example, co-culture spheroid models, which incorporate different cell types like cancer cells and fibroblasts, can be used to study the "bystander effect," where the payload released from a target cell kills neighboring antigen-negative cells. sartorius.comnih.gov

Patient-Derived Organoids (PDOs): Organoids can be generated directly from patient tumor tissue, capturing the genetic and morphological characteristics of the original cancer. crownbio.comnih.gov This allows for the evaluation of a drug conjugate's efficacy across a diverse range of patient-specific models and can help identify biomarkers for predicting treatment response. crownbio.com Furthermore, by using matched tumor and healthy tissue-derived organoids from the same patient, researchers can assess both on-target efficacy and potential off-target toxicity. huborganoids.nloaepublish.comnih.gov

Feature2D Monolayer Models3D Spheroid/Organoid Models
ArchitectureFlat, single layer of cells on plastic.Spherical aggregates that mimic tumor micro-architecture. crownbio.com
Cell InteractionsLimited to lateral cell-cell contact.Extensive 3D cell-cell and cell-matrix interactions. nanostring.com
MicroenvironmentUniform exposure to nutrients and drugs.Presence of physiological gradients (oxygen, nutrients, pH). zymeworks.com
Predictive ValueOften poor correlation with in vivo outcomes. aacrjournals.orgImproved translational relevance and predictive accuracy for in vivo efficacy. aacrjournals.orgcrownbio.com
Applications for ConjugatesBasic cytotoxicity screening.Assessing tumor penetration, bystander effect, and efficacy in a more complex environment. sartorius.comcrownbio.comcrownbio.com

Molecular Imaging Techniques for Preclinical Biodistribution and Target Engagement Studies

Understanding the whole-body biodistribution, tumor targeting, and target engagement of a drug conjugate is critical for optimizing its design and predicting its efficacy and safety. aacrjournals.org Non-invasive molecular imaging techniques have become indispensable tools in the preclinical assessment of these parameters. oaepublish.commdpi.com

Several imaging modalities are employed:

Positron Emission Tomography (PET): PET imaging, particularly with the long-lived isotope Zirconium-89 (⁸⁹Zr), is a highly sensitive and quantitative method for tracking the whole-body distribution of antibody-based conjugates over time. oaepublish.comnih.govnih.gov Immuno-PET studies can visualize tumor uptake, confirm target engagement by measuring the displacement of the radiolabeled tracer with an unlabeled drug, and identify potential sites of off-target accumulation. nih.govnih.govfrontiersin.org This information is crucial for dose selection and patient stratification. nih.gov

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT can be used to determine the biodistribution of conjugates labeled with specific radioisotopes, such as Indium-111 (¹¹¹In). nih.gov

Fluorescence Molecular Tomography (FMT): FMT is an optical imaging technique that uses near-infrared (NIR) fluorophores to quantify drug distribution in 3D. aacrjournals.org It has been successfully used to evaluate the biodistribution and tumor-targeting kinetics of antibodies and ADCs without the need for radioisotopes. aacrjournals.org

Cryoimaging Quantitative Autoradiography (CIQA): This advanced ex vivo technique provides high-resolution imaging of tissue sections. By using dual-isotope labeling (e.g., ¹¹¹In on the antibody and Tritium [³H] on the payload), CIQA allows for the simultaneous visualization and quantification of the antibody and the released drug within the tumor. snmjournals.org This enables detailed studies of drug penetration and payload delivery at a microscopic level, revealing the spatiotemporal dynamics of the conjugate within the tumor microenvironment. snmjournals.org

These imaging technologies provide a dynamic and quantitative understanding of how a drug conjugate behaves in vivo, offering critical data that can guide the transition from preclinical research to clinical development. oaepublish.com

Imaging TechniquePrincipleKey Application for Drug ConjugatesReference
PET (Positron Emission Tomography)Detects gamma rays from a positron-emitting radionuclide (e.g., ⁸⁹Zr).Quantitative, whole-body biodistribution and target engagement studies over time. nih.govnih.gov nih.gov
SPECT (Single-Photon Emission Computed Tomography)Detects gamma rays from a single-photon emitting isotope (e.g., ¹¹¹In).Whole-body biodistribution analysis. nih.gov nih.gov
FMT (Fluorescence Molecular Tomography)Detects fluorescence from a near-infrared (NIR) probe.Non-radioactive, 3D quantitative biodistribution and tumor targeting kinetics. aacrjournals.org aacrjournals.org
CIQA (Cryoimaging Quantitative Autoradiography)Ex vivo, high-resolution dual-isotope autoradiography of tissue sections.Simultaneous microscopic visualization of antibody and payload distribution within the tumor. snmjournals.org snmjournals.org

Q & A

Basic Research Questions

Q. What is the structural role of each component in OSu-PEG4-VC-PAB-Duocarmycin SA?

  • Answer: The compound comprises four key elements:

  • OSu (N-hydroxysuccinimide ester): Facilitates conjugation to amine-containing targeting moieties (e.g., antibodies) via covalent bonding.
  • PEG4 spacer: Enhances solubility and reduces steric hindrance between the antibody and payload.
  • VC-PAB linker: A protease-cleavable valine-citrulline dipeptide linked to a self-immolative para-aminobenzyl (PAB) group, enabling tumor-specific drug release via cathepsin B cleavage .
  • Duocarmycin SA: A DNA-alkylating cytotoxic payload derived from natural products, inducing irreversible DNA minor groove damage.
    • Methodological Insight: Validate linker stability using HPLC to monitor cleavage kinetics in lysosomal pH buffers (pH 4.5–5.5) and compare with plasma stability (pH 7.4) .

Q. How do researchers confirm successful conjugation of OSu-PEG4-VC-PAB to Duocarmycin SA?

  • Answer: Use a combination of:

  • Mass spectrometry (MS): To verify molecular weight shifts post-conjugation.
  • UV-Vis spectroscopy: Quantify drug-to-antibody ratio (DAR) by comparing absorbance peaks of the antibody (280 nm) and Duocarmycin SA (specific λmax).
  • SDS-PAGE: Assess purity and aggregation post-conjugation .

Advanced Research Questions

Q. What experimental strategies optimize the in vivo stability of this compound while maintaining cytotoxic efficacy?

  • Answer:

  • PEG chain modification: Test PEG spacers of varying lengths (e.g., PEG2 vs. PEG6) to balance hydrophilicity and steric shielding .
  • Linker engineering: Replace valine-citrulline with alternative protease-cleavable sequences (e.g., Phe-Lys) and evaluate tumor-specific activation using in vitro cytotoxicity assays (e.g., IC50 comparisons in antigen-positive vs. negative cell lines) .
  • Pharmacokinetic (PK) studies: Monitor plasma half-life and tissue distribution in murine models using radiolabeled conjugates or LC-MS quantification .

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies?

  • Answer:

  • Tumor microenvironment (TME) factors: Replicate TME conditions in vitro (e.g., hypoxia, stromal cell co-cultures) to assess drug penetration and activation efficiency .
  • Metabolic profiling: Use LC-MS/MS to quantify active metabolites in tumor homogenates and correlate with efficacy endpoints (e.g., tumor growth inhibition) .
  • Dose scheduling: Test fractionated dosing regimens to mitigate toxicity while maintaining therapeutic thresholds .

Q. What analytical methods resolve batch-to-batch variability in this compound synthesis?

  • Answer:

  • Critical quality attributes (CQAs): Define DAR, aggregation (via SEC-HPLC), and free payload thresholds.
  • Process analytical technology (PAT): Implement real-time monitoring (e.g., inline FTIR) during conjugation to control reaction kinetics.
  • Stability studies: Accelerated degradation assays (e.g., thermal stress at 40°C) to identify degradation pathways (e.g., linker hydrolysis) .

Data Interpretation & Contradiction Analysis

Q. How can researchers differentiate between off-target toxicity and payload release inefficiency in preclinical models?

  • Answer:

  • Toxicogenomic profiling: Compare gene expression signatures in healthy tissues (e.g., liver) exposed to the conjugate vs. free Duocarmycin SA.
  • Imaging techniques: Use fluorescence-labeled linkers to visualize drug release in tumors vs. normal tissues via intravital microscopy.
  • Dose-ranging studies: Establish a toxicity-efficacy curve to identify the therapeutic window .

Q. What statistical approaches are recommended for analyzing heterogeneous tumor response data in in vivo studies?

  • Answer:

  • Mixed-effects models: Account for inter-animal variability and longitudinal tumor volume measurements.
  • Cluster analysis: Group responders vs. non-responders based on biomarker expression (e.g., antigen density, cathepsin B activity).
  • Power calculations: Predefine sample sizes using pilot data to ensure robustness against variability .

Experimental Design Frameworks

Q. How can the PICO framework (Patient/Problem, Intervention, Comparison, Outcome) guide preclinical study design for this ADC?

  • Answer:

  • Problem: Low therapeutic index due to off-target toxicity.
  • Intervention: this compound with optimized DAR.
  • Comparison: Benchmark against FDA-approved ADCs (e.g., enfortumab vedotin).
  • Outcome: Tumor-to-normal tissue drug concentration ratio and survival endpoints .

Q. What are the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for prioritizing ADC research questions?

  • Answer:

  • Novelty: Focus on understudied linker-payload combinations (e.g., non-cleavable linkers for stable tumors).
  • Feasibility: Ensure access to validated in vitro models (e.g., PDX lines with quantified antigen expression).
  • Ethics: Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.